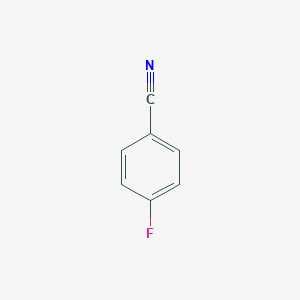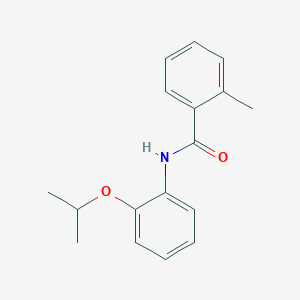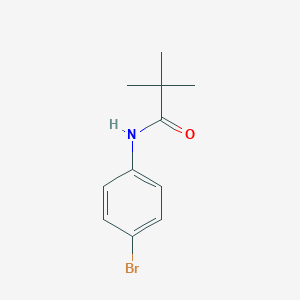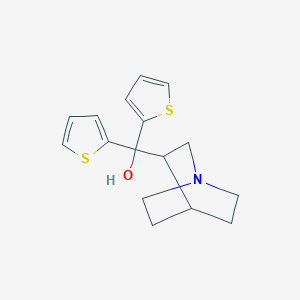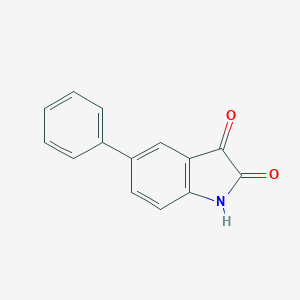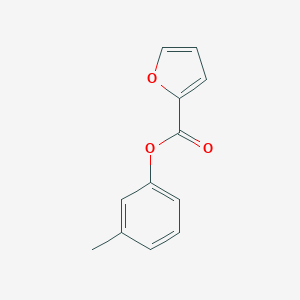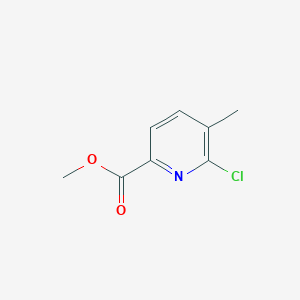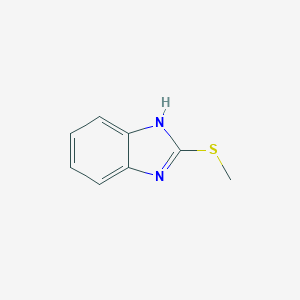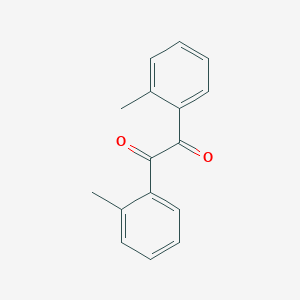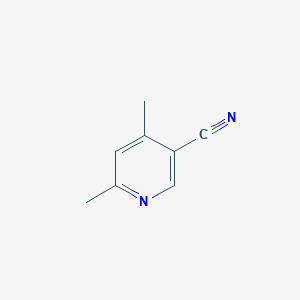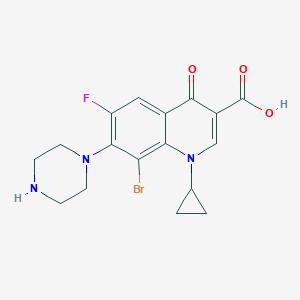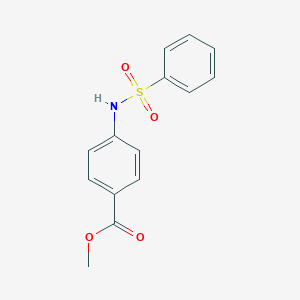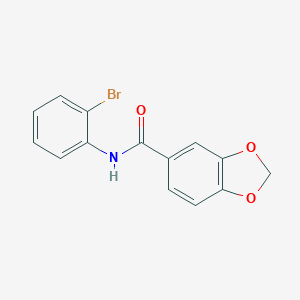
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPCA and has been found to have a range of interesting properties that make it a valuable tool for researchers in the fields of chemistry, biology, and medicine. In
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide is not fully understood. However, studies have suggested that this compound may work by inducing apoptosis (programmed cell death) in cancer cells. BPCA has also been found to inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation.
Effets Biochimiques Et Physiologiques
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the activity of certain enzymes and proteins that are involved in cancer cell growth and proliferation. BPCA has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide in lab experiments is its potent anticancer activity. This compound has been found to be effective against a range of cancer cell lines, making it a valuable tool for researchers studying cancer biology and treatment. However, one of the limitations of using BPCA in lab experiments is its potential toxicity. This compound has been found to be toxic to normal cells at high concentrations, which can limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide. One area of interest is in the development of new cancer treatments based on this compound. Researchers could explore ways to modify the structure of BPCA to improve its potency and reduce its toxicity. Another potential direction for research is in the development of new therapies for other diseases and conditions, such as inflammation and oxidative stress. Finally, researchers could explore the potential use of BPCA as a tool for imaging and diagnosis in cancer patients.
Méthodes De Synthèse
The synthesis of N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide involves the reaction of 2-bromophenylamine with 1,3-benzodioxole-5-carboxylic acid in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) and can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research for this compound is in the field of cancer treatment. Studies have shown that BPCA has potent anticancer activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been found to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for a range of other diseases and conditions.
Propriétés
Numéro CAS |
40141-75-1 |
|---|---|
Nom du produit |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
Formule moléculaire |
C14H10BrNO3 |
Poids moléculaire |
320.14 g/mol |
Nom IUPAC |
N-(2-bromophenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C14H10BrNO3/c15-10-3-1-2-4-11(10)16-14(17)9-5-6-12-13(7-9)19-8-18-12/h1-7H,8H2,(H,16,17) |
Clé InChI |
FSMOKACDGRMDBH-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



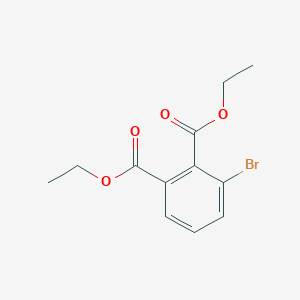
![N-[3-(prop-2-en-1-yloxy)phenyl]acetamide](/img/structure/B182439.png)
